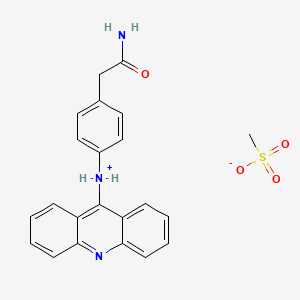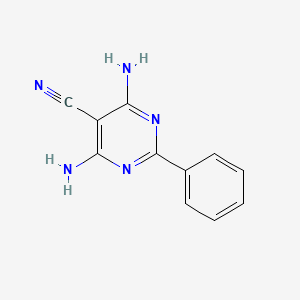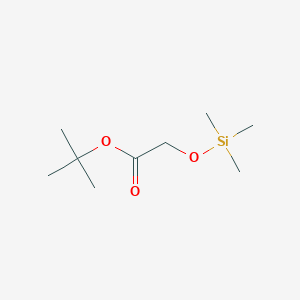
tert-Butylacetate-trimethylsilylenol ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylacetate-trimethylsilylenol ether is a chemical compound that belongs to the class of silyl enol ethers. These compounds are characterized by the presence of a silicon atom covalently bonded to an alkoxy group. This compound is commonly used in organic synthesis as a protecting group for alcohols and as an intermediate in various chemical reactions .
Méthodes De Préparation
The synthesis of tert-Butylacetate-trimethylsilylenol ether typically involves the silylation of enolizable carbonyl compounds. One common method is the reaction of ketones or aldehydes with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out at low temperatures (0-5°C) in a solvent like cyclopentyl methyl ether (CPME) . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butylacetate-trimethylsilylenol ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Applications De Recherche Scientifique
tert-Butylacetate-trimethylsilylenol ether is widely used in scientific research, particularly in organic chemistry. Its applications include:
Protecting Group: It is used as a protecting group for alcohols during multi-step synthesis to prevent unwanted reactions.
Intermediate: It serves as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tert-Butylacetate-trimethylsilylenol ether involves the formation of a silyl enol ether intermediate. The silicon atom in the compound acts as an electrophile, facilitating the transfer of the silyl group to the enolizable carbonyl compound. This process is often catalyzed by bases or acids, depending on the specific reaction conditions . The molecular targets and pathways involved include the activation of the Si-H bond and the abstraction of an α-proton from the intermediate silylcarboxonium ion .
Comparaison Avec Des Composés Similaires
tert-Butylacetate-trimethylsilylenol ether can be compared with other silyl ethers, such as:
Trimethylsilyl ether (TMS): Less hydrolytically stable compared to this compound.
tert-Butyldimethylsilyl ether (TBS): More hydrolytically stable and commonly used as a protecting group.
Triisopropylsilyl ether (TIPS): Offers higher resistance to hydrolysis but is more challenging to introduce.
These compounds are selected based on their stability and ease of introduction/removal under various reaction conditions, highlighting the unique balance of stability and reactivity offered by this compound.
Propriétés
Formule moléculaire |
C9H20O3Si |
|---|---|
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
tert-butyl 2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)12-8(10)7-11-13(4,5)6/h7H2,1-6H3 |
Clé InChI |
STRGWMWDBCGFNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


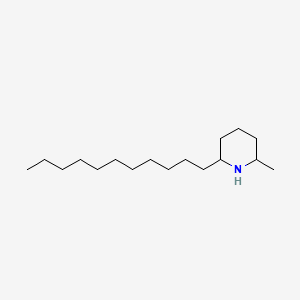
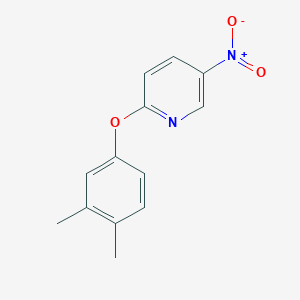
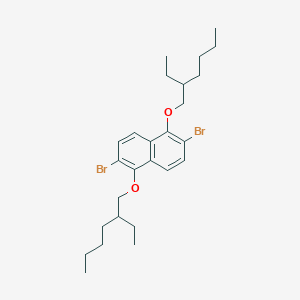
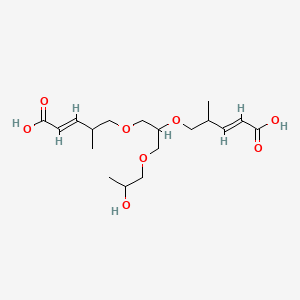
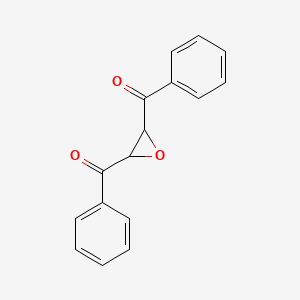

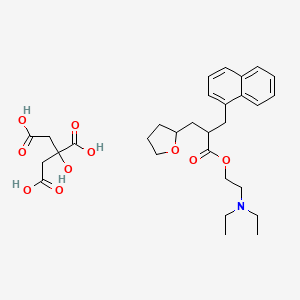
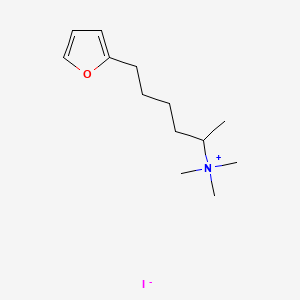
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)

